molecular formula C7H3ClF3N3O B13903046 7-Chloro-2-trifluoromethyl-imidazo[1,2-C]pyrimidin-5-OL

7-Chloro-2-trifluoromethyl-imidazo[1,2-C]pyrimidin-5-OL

Cat. No.: B13903046
M. Wt: 237.56 g/mol
InChI Key: JIGKHZROAWKXGD-UHFFFAOYSA-N
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Description

7-Chloro-2-trifluoromethyl-imidazo[1,2-C]pyrimidin-5-OL is a heterocyclic compound that features a unique imidazo[1,2-C]pyrimidine core. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-trifluoromethyl-imidazo[1,2-C]pyrimidin-5-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-4-chloro-5-trifluoromethylpyrimidine with formamide under high temperature to form the imidazo[1,2-C]pyrimidine ring system .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-trifluoromethyl-imidazo[1,2-C]pyrimidin-5-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Chloro-2-trifluoromethyl-imidazo[1,2-C]pyrimidin-5-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 7-Chloro-2-trifluoromethyl-imidazo[1,2-C]pyrimidin-5-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

  • 7-Chloro-2-methyl-imidazo[1,2-C]pyrimidin-5-OL
  • 2-Trifluoromethyl-imidazo[1,2-C]pyrimidin-5-OL
  • 7-Chloro-imidazo[1,2-C]pyrimidin-5-OL

Comparison: Compared to similar compounds, 7-Chloro-2-trifluoromethyl-imidazo[1,2-C]pyrimidin-5-OL is unique due to the presence of both chloro and trifluoromethyl groups, which can enhance its biological activity and chemical stability. The trifluoromethyl group, in particular, is known to increase lipophilicity and metabolic stability, making this compound a valuable candidate for drug development.

Properties

Molecular Formula

C7H3ClF3N3O

Molecular Weight

237.56 g/mol

IUPAC Name

7-chloro-2-(trifluoromethyl)-6H-imidazo[1,2-c]pyrimidin-5-one

InChI

InChI=1S/C7H3ClF3N3O/c8-4-1-5-12-3(7(9,10)11)2-14(5)6(15)13-4/h1-2H,(H,13,15)

InChI Key

JIGKHZROAWKXGD-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)N2C1=NC(=C2)C(F)(F)F)Cl

Origin of Product

United States

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